molecular formula C18H21N3O2 B5756247 N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

Cat. No.: B5756247
M. Wt: 311.4 g/mol
InChI Key: UCMHUQUJUXGLNO-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 2,3-dimethoxybenzyl group in this compound adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 1-ethyl-1H-benzimidazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or microbial growth, leading to its antioxidant and antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxybenzyl)-N-methyl-1-butanamine
  • N-(2,3-dimethoxybenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine
  • N-(2,3-dimethoxybenzyl)-N,N-dimethyl-ethane-1,2-diamine

Uniqueness

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is unique due to its specific structural features, such as the presence of the 2,3-dimethoxybenzyl group and the 1-ethyl-1H-benzimidazole core. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-4-21-15-10-6-5-9-14(15)20-18(21)19-12-13-8-7-11-16(22-2)17(13)23-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMHUQUJUXGLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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